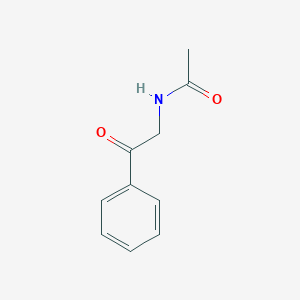

n-(2-Oxo-2-phenylethyl)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17393. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-phenacylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAGJSPRMNFMPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00280542 | |

| Record name | n-(2-oxo-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1846-33-9 | |

| Record name | 1846-33-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | n-(2-oxo-2-phenylethyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00280542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

n-(2-Oxo-2-phenylethyl)acetamide CAS number 1846-33-9

An In-Depth Technical Guide to N-(2-Oxo-2-phenylethyl)acetamide (CAS No. 1846-33-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, also known as phenacylacetamide, is a pivotal chemical intermediate with significant applications in pharmaceutical synthesis.[1] Its structural motif, an α-acetamido ketone, is a versatile building block for the creation of more complex molecules. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed protocols for its synthesis and purification, in-depth spectroscopic analysis, and a discussion of its chemical reactivity and applications, with a primary focus on its role as a key precursor to the immunomodulatory and anti-cancer agent, Ubenimex.[1]

Chemical Identity and Physical Properties

This compound is a solid organic compound at room temperature. Its core structure features a phenacyl group attached to the nitrogen of an acetamide moiety.

| Property | Value | Source(s) |

| CAS Number | 1846-33-9 | [2][3][4][5] |

| IUPAC Name | This compound | [5] |

| Synonyms | Phenacylacetamide, 2-Acetamidoacetophenone, 2-Acetylaminoacetophenone, N-phenacylethanamide | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₂ | [2][4] |

| Molecular Weight | 177.20 g/mol | [2][4] |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% for commercial grades | [1] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of a leaving group on an acetophenone derivative with acetamide. The following protocol details a robust method for its preparation.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of this compound.

Detailed Synthesis Protocol

This protocol is based on the reaction of 2-bromoacetophenone with acetamide.

Materials:

-

2-Bromoacetophenone

-

Acetamide

-

Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware and heating apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromoacetophenone (1 equivalent) in a minimal amount of DMF.

-

Add acetamide (1.2 equivalents) to the solution.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Slowly pour the reaction mixture into a beaker containing cold deionized water with constant stirring.

-

A precipitate of crude this compound will form.

-

Collect the crude product by vacuum filtration and wash with cold water.

Purification by Recrystallization

Solvent System: A mixture of ethanol and water is a suitable solvent system for the recrystallization of this compound.

Procedure:

-

Transfer the crude solid to an Erlenmeyer flask.

-

Add a minimum amount of hot ethanol to dissolve the solid completely.

-

If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot filtered.

-

To the hot solution, add deionized water dropwise until the solution becomes slightly turbid.

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.

Spectroscopic Characterization

The structure of this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.1 | s | 3H | -C(O)CH₃ |

| ~4.8 | d | 2H | -NHCH₂ C(O)- |

| ~7.0 | t (broad) | 1H | -NH - |

| ~7.5-7.7 | m | 3H | Phenyl protons (meta and para) |

| ~7.9-8.0 | m | 2H | Phenyl protons (ortho) |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~23 | -C(O)C H₃ |

| ~48 | -NHC H₂C(O)- |

| ~128 | Phenyl C-H (ortho) |

| ~129 | Phenyl C-H (meta) |

| ~134 | Phenyl C-H (para) |

| ~136 | Phenyl C (quaternary) |

| ~170 | C =O (amide) |

| ~195 | C =O (ketone) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, broad | N-H stretch (amide) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1685 | Strong, sharp | C=O stretch (ketone) |

| ~1660 | Strong, sharp | C=O stretch (amide I band) |

| ~1540 | Medium | N-H bend (amide II band) |

| ~1600, 1450 | Medium | Aromatic C=C stretches |

Mass Spectrometry (MS)

| m/z | Possible Fragment |

| 177 | [M]⁺ (Molecular ion) |

| 105 | [C₆H₅CO]⁺ (Benzoyl cation) - often the base peak |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 57 | [CH₃CONHCH₂]⁺ |

Chemical Reactivity and Applications

The chemical reactivity of this compound is primarily dictated by the α-acetamido ketone functionality.

Reactivity Profile

The α-protons to the ketone are acidic and can be removed by a base to form an enolate, which can then participate in various aldol and condensation reactions. The ketone can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol. The amide functionality is relatively stable but can be hydrolyzed under acidic or basic conditions.

Representative Reaction Diagram

Caption: A representative reaction: the reduction of the ketone to a secondary alcohol.

Application in Drug Development: Synthesis of Ubenimex

The most significant application of this compound is its use as a key intermediate in the synthesis of Ubenimex (also known as Bestatin).[1] Ubenimex is an immunomodulator that functions as an inhibitor of aminopeptidase N (CD13).[6][7] It is used as an adjunct to chemotherapy in the treatment of various cancers.[1] The structural integrity and high purity of this compound are crucial for the successful synthesis of Ubenimex.[1] Ubenimex has been shown to induce autophagic cell death in cancer cells and may enhance their sensitivity to radiation therapy, potentially through the inhibition of the Akt signaling pathway.[6][8]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is important to avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable and versatile intermediate in organic and medicinal chemistry. Its straightforward synthesis, well-defined chemical properties, and crucial role in the production of the anticancer drug Ubenimex underscore its importance for researchers and professionals in the field of drug development. This guide has provided a comprehensive technical overview to support its effective use in a research and development setting.

References

- N-phenacylacetamide: A Vital Intermediate in Pharmaceutical Advancement. Google AI Search.

- This compound - Echemi. Echemi.

- This compound | 1846-33-9 - ChemicalBook. ChemicalBook.

- N-(2-Oxo-2-phenyl-ethyl)-acetamide - Amerigo Scientific. Amerigo Scientific.

- This compound | 1846-33-9 - J&K Scientific. J&K Scientific.

- 1H NMR of 2-(4-methoxyphenyl)-2-oxo-N-(1-phenylethyl)acetamide (3p). - ResearchGate.

- Supporting Information - Semantic Scholar. Semantic Scholar.

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. Chemistry LibreTexts.

- Ubenimex Enhances the Radiosensitivity of Renal Cell Carcinoma Cells by Inducing Autophagic Cell De

- Table of Characteristic IR Absorptions. University of Colorado Boulder.

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts.

- Reactions of N‐(2‐oxo‐2‐phenylethyl)‐β‐lactams 9 in the presence of... - ResearchGate.

- N-(2-hydroxy-2-phenylethyl)acetamide | C10H13NO2 | CID 270963 - PubChem. PubChem.

- Ubenimex, an APN inhibitor, could serve as an anti-tumor drug in RT112 and 5637 cells by operating in an Akt-associated manner - NIH.

- [A new antitumor drug with immunomodulating activity, ubenimex (best

Sources

- 1. chem.ualberta.ca [chem.ualberta.ca]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

n-(2-Oxo-2-phenylethyl)acetamide synthesis from chloroacetophenone

An In-Depth Technical Guide to the Synthesis of N-(2-Oxo-2-phenylethyl)acetamide from 2-Chloroacetophenone

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable chemical intermediate, from the starting materials 2-chloroacetophenone and acetamide. The document details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines critical safety considerations, and discusses methods for purification and characterization. This guide is intended for researchers and scientists in organic synthesis and drug development, offering field-proven insights into the practical execution of the N-alkylation of amides with α-halo ketones. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthetic process.

Introduction and Significance

This compound, also known as N-phenacylacetamide, is a bifunctional molecule containing both a ketone and an amide moiety.[1] This structure makes it a versatile building block in organic synthesis, particularly for the construction of more complex heterocyclic compounds and as a potential scaffold in medicinal chemistry. Its synthesis involves the N-alkylation of acetamide with 2-chloroacetophenone (also known as phenacyl chloride).[2]

2-Chloroacetophenone is a classic α-halo ketone, a class of compounds known for their utility as potent alkylating agents.[3] The presence of the carbonyl group significantly enhances the reactivity of the adjacent carbon-chlorine bond towards nucleophilic attack.[4] Understanding and controlling this reactivity is paramount for a successful synthesis. This guide will explore the theoretical underpinnings and practical execution of this transformation.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound from 2-chloroacetophenone and acetamide proceeds via a bimolecular nucleophilic substitution (SN2) reaction.

Nucleophilicity of Acetamide

Amides are generally weak nucleophiles due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. To facilitate the reaction, the amide must be deprotonated to form its conjugate base, the acetamidate anion. This anion is a significantly more potent nucleophile. This deprotonation is typically achieved using a suitable base.

Choice of Base: The selection of the base is critical. A strong, non-nucleophilic base is preferred to avoid competition with the acetamidate anion in attacking the electrophile. Common choices include:

-

Sodium Hydride (NaH): A very strong base that irreversibly deprotonates the amide. It requires an anhydrous aprotic solvent like THF or DMF.

-

Potassium Carbonate (K₂CO₃): A weaker, heterogeneous base that is often sufficient for this type of alkylation and is safer and easier to handle than NaH. Its use in a polar aprotic solvent like DMF or acetonitrile is common.

Electrophilicity of 2-Chloroacetophenone

2-Chloroacetophenone is an excellent electrophile for SN2 reactions. The key factors contributing to its reactivity are:

-

Inductive Effect: The chlorine atom and the carbonyl oxygen are both highly electronegative, withdrawing electron density from the α-carbon and making it more electrophilic.

-

Leaving Group Ability: The chloride ion (Cl⁻) is a good leaving group, stabilizing the negative charge effectively.

-

Carbonyl Activation: The adjacent carbonyl group enhances the polarity of the C-Cl bond, further increasing the susceptibility of the α-carbon to nucleophilic attack.[4]

The overall reaction mechanism is depicted below.

Caption: General mechanism for the base-mediated N-alkylation.

Safety and Hazard Assessment

Proper safety protocols are non-negotiable due to the hazardous nature of the reagents. All procedures must be conducted inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

| Reagent | Key Hazards | GHS Pictograms |

| 2-Chloroacetophenone | Fatal if swallowed or inhaled. Causes severe skin burns and eye damage. Lachrymator (tear-inducing).[5][6][7] | Danger |

| Acetamide | Harmful if swallowed. Suspected of causing cancer. | Warning |

| Potassium Carbonate | Causes serious eye irritation. Causes skin irritation. | Warning |

| Dimethylformamide (DMF) | Harmful in contact with skin or if inhaled. Causes serious eye irritation. Suspected of damaging the unborn child. | Danger |

Detailed Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. All glassware should be oven-dried before use.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Equivalents |

| Acetamide | 59.07 | 12.0 | 0.71 g | 1.2 |

| 2-Chloroacetophenone | 154.59 | 10.0 | 1.55 g | 1.0 |

| Potassium Carbonate (anhydrous) | 138.21 | 15.0 | 2.07 g | 1.5 |

| N,N-Dimethylformamide (DMF) | - | - | 40 mL | - |

| Ethyl Acetate | - | - | ~150 mL | - |

| Saturated NaCl solution (Brine) | - | - | ~60 mL | - |

| Anhydrous Magnesium Sulfate | - | - | ~5 g | - |

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add acetamide (0.71 g, 12.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).

-

Solvent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Addition of Electrophile: While stirring, add 2-chloroacetophenone (1.55 g, 10.0 mmol) to the suspension.

-

Reaction Conditions: Equip the flask with a condenser and heat the mixture in an oil bath set to 60 °C.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 1:1 mixture of hexane and ethyl acetate as the eluent. The disappearance of the 2-chloroacetophenone spot indicates reaction completion (typically 4-6 hours).

-

Work-up - Quenching: Once the reaction is complete, cool the flask to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of cold deionized water.

-

Work-up - Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Work-up - Washing: Combine the organic layers and wash them with deionized water (2 x 30 mL) followed by saturated brine (1 x 60 mL) to remove residual DMF and inorganic salts.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot ethanol and add water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed through various analytical techniques.

| Property | Expected Result |

| Appearance | White to off-white crystalline solid |

| Melting Point | 113-115 °C[8] |

| ¹H NMR (CDCl₃) | δ ~7.9 (d, 2H, Ar-H), δ ~7.5 (m, 3H, Ar-H), δ ~6.5 (br s, 1H, NH), δ ~4.8 (d, 2H, CH₂), δ ~2.1 (s, 3H, CH₃) |

| IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~1700 (ketone C=O stretch), ~1650 (amide C=O stretch), ~1540 (N-H bend) |

Troubleshooting Guide

| Problem | Possible Cause(s) | Recommended Solution(s) |

| Low or No Product Yield | 1. Incomplete deprotonation of acetamide. 2. Reagents or solvent not anhydrous. 3. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., NaH) or ensure K₂CO₃ is finely powdered and anhydrous. 2. Use oven-dried glassware and anhydrous grade solvents. 3. Increase reaction time and continue monitoring by TLC. Consider a moderate temperature increase (e.g., to 70-80 °C). |

| Multiple Spots on TLC | 1. Presence of unreacted starting material. 2. Formation of side products. | 1. Allow the reaction to proceed for a longer duration. 2. Improve purification; column chromatography may be necessary if recrystallization is ineffective. |

| Product is an Oil/Gummy Solid | 1. Presence of residual solvent (DMF). 2. Impurities preventing crystallization. | 1. Ensure thorough washing during the work-up to remove all DMF. 2. Re-purify the product, potentially using column chromatography. |

Conclusion

The synthesis of this compound via the N-alkylation of acetamide with 2-chloroacetophenone is a reliable and illustrative example of SN2 chemistry involving α-halo ketones. The success of the synthesis hinges on the careful selection of a base to generate the nucleophilic acetamidate anion and diligent control of reaction conditions. Adherence to stringent safety protocols is essential due to the hazardous nature of 2-chloroacetophenone. The provided protocol, grounded in established chemical principles, offers a robust framework for the efficient and safe production of this valuable synthetic intermediate.

References

- Fisher Scientific. (2025). SAFETY DATA SHEET - 2'-Chloroacetophenone.

- Charkit Chemical Company. (n.d.). Material Safety Data Sheet - 2-Chloroacetophenone.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Chloroacetophenone.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Chloroacetophenone.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetophenone.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Acetamide.

- XiXisys. (n.d.). SAFETY DATA SHEETS - N-(2-phenylethyl)acetamide.

- Wikipedia. (n.d.). α-Halo ketone.

- Schmerling, L. (1966). N-alkylation of amides and imides. U.S. Patent No. 3,274,211. Google Patents.

- Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?.

- Al-Zaydi, A. A. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5006-5079.

- J&K Scientific. (n.d.). This compound.

- NIST. (n.d.). Acetophenone, 2-chloro-. NIST Chemistry WebBook.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. Acetophenone, 2-chloro- [webbook.nist.gov]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 4. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sds.chemtel.net [sds.chemtel.net]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to N-(2-oxo-2-phenylethyl)acetamide: Synthesis, Properties, and Therapeutic Potential

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of N-(2-oxo-2-phenylethyl)acetamide, a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Despite its relatively simple structure, this α-acylamino ketone presents a versatile scaffold for the development of novel therapeutic agents. This document will delve into its chemical identity, proposed synthetic routes, detailed structural and physicochemical properties, and explore its potential applications in drug discovery, drawing upon established knowledge of related chemical entities. The synthesis and workflow are designed to be self-validating, ensuring reproducibility and reliability for researchers in the field.

Introduction: Unveiling the Potential of a Versatile Scaffold

This compound, also known as N-phenacylacetamide, belongs to the class of α-acylamino ketones. This structural motif is a recurring feature in a variety of biologically active compounds, including antiviral and anti-inflammatory agents. The presence of a reactive ketone, a hydrogen-bonding-capable amide, and an aromatic phenyl group within a compact framework makes this compound an attractive starting point for the synthesis of diverse compound libraries in drug discovery programs. This guide aims to consolidate the available information and provide a forward-looking perspective on the utility of this compound.

Chemical Identity and Structural Elucidation

The unambiguous identification of a chemical entity is paramount for any scientific investigation. This section provides the definitive nomenclature and structural details for this compound.

IUPAC Name and Synonyms

-

IUPAC Name: this compound[1]

-

Common Name: N-phenacylacetamide[1]

-

Synonyms: 2-acetamidoacetophenone, 2-acetylaminoacetophenone, N-(2-oxo-2-phenyl-ethyl)-acetamide, N-phenacylethanamide[1]

Chemical Structure

The chemical structure of this compound is characterized by a central acetamido group linked to a phenacyl moiety.

Figure 1: 2D structure of this compound.

Key Structural Features

-

α-Acylamino Ketone Core: The molecule's backbone is an α-acylamino ketone, a class of compounds known for their synthetic versatility and biological relevance.

-

Amide Linkage: The amide group can participate in hydrogen bonding, a crucial interaction for molecular recognition in biological systems.

-

Phenyl Ring: The aromatic ring provides a scaffold for further functionalization and can engage in π-stacking interactions with biological targets.

-

Methylene Spacer: The methylene group provides flexibility to the molecule, allowing it to adopt various conformations.

Synthesis and Methodologies

While specific literature detailing the synthesis of this compound is sparse, a plausible and robust synthetic protocol can be devised based on established methods for the preparation of α-acylamino ketones. The proposed method involves the N-acylation of 2-aminoacetophenone.

Proposed Synthetic Pathway: N-acylation of 2-Aminoacetophenone

A direct and efficient route to this compound is the acylation of 2-aminoacetophenone with an acetylating agent such as acetic anhydride or acetyl chloride.

Sources

Biological activity of n-(2-Oxo-2-phenylethyl)acetamide derivatives

An In-Depth Technical Guide to the Biological Activity of N-(2-Oxo-2-phenylethyl)acetamide Derivatives

Authored by: A Senior Application Scientist

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the identification of privileged scaffolds—molecular frameworks that can be derivatized to interact with a wide range of biological targets—is a cornerstone of modern drug discovery. The this compound core represents one such scaffold. Characterized by an α-ketoamide motif, these compounds possess a unique combination of structural rigidity and electronic features that make them adept at forming key interactions within the active sites of enzymes and receptors.[1] This guide synthesizes current research to provide an in-depth exploration of the diverse biological activities of this compound derivatives, offering field-proven insights into their synthesis, mechanisms of action, and therapeutic promise in oncology, immunology, and infectious disease.

The Chemistry of this compound Derivatives: Synthesis and Derivatization

The therapeutic versatility of this scaffold is fundamentally enabled by its synthetic tractability. The core structure can be readily assembled and modified, allowing for the systematic exploration of structure-activity relationships (SAR).

General Synthetic Strategy

A prevalent and efficient method for synthesizing the this compound backbone involves a multi-step process beginning with a chloroacetylation of a primary amine, followed by nucleophilic substitution. A common route involves the reaction between 2-phenyl-1,8-naphthyridin-3-amine and chloroacetyl chloride to form an intermediate, 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide.[2] This key intermediate serves as a versatile precursor for a variety of derivatives.

The causality behind this approach lies in the reactivity of the chloroacetyl group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack by thiols, amines, or other nucleophiles. This allows for the facile introduction of diverse functional groups and heterocyclic systems, such as 1,3,4-oxadiazoles or benzimidazoles, thereby generating a library of compounds for biological screening.[2]

Caption: General workflow for synthesizing this compound derivatives.

Experimental Protocol: Synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide

This protocol is a self-validating system adapted from established literature, ensuring reproducibility.[2]

-

Step 1: Synthesis of the Intermediate (2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide)

-

Dissolve 2-phenyl-1,8-naphthyridin-3-amine (1.0 eq) in dimethylformamide (DMF).

-

Add triethylamine (TEA) (1.2 eq) to the solution to act as a base.

-

Cool the mixture in an ice bath and add chloroacetyl chloride (1.1 eq) dropwise while stirring. The base neutralizes the HCl byproduct, driving the reaction to completion.

-

Allow the reaction to stir at room temperature for 4-6 hours, monitoring progress with thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield the intermediate.

-

-

Step 2: Synthesis of the Final Derivative

-

To a solution of the intermediate from Step 1 (1.0 eq) in ethanol, add 5-aryl-1,3,4-oxadiazole-2-thione (1.0 eq) and anhydrous potassium carbonate (K₂CO₃) (1.5 eq).

-

Reflux the mixture for 8-10 hours. The K₂CO₃ acts as a base to facilitate the nucleophilic substitution reaction.

-

After cooling, pour the mixture into water.

-

Filter the resulting solid, wash thoroughly with water, and purify by recrystallization from ethanol to obtain the final product.

-

Characterize the final compound using IR, ¹H NMR, ¹³C NMR, and Mass spectrometry to confirm its structure.[2]

-

Anticancer Activity: Inducing Programmed Cell Death

A significant body of research has focused on the anticancer potential of this compound derivatives. These compounds have demonstrated potent cytotoxic effects against a range of human cancer cell lines.[3][4]

Mechanism of Action: Caspase-Mediated Apoptosis

The primary anticancer mechanism for many of these derivatives is the induction of apoptosis, or programmed cell death. Studies on 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have shown they can trigger apoptosis through the activation of caspases, which are the executive enzymes of this process.[5] Specifically, effective compounds have been shown to activate initiator caspase-9 and executioner caspase-3 in cancer cells.[5] This suggests that the compounds may trigger the intrinsic (mitochondrial) pathway of apoptosis.

Furthermore, some N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives have been found to induce apoptosis via a caspase-8-dependent pathway, indicating an interaction with the extrinsic (death receptor) pathway.[6] These derivatives also induce the cleavage of poly ADP-ribose polymerase (PARP), a hallmark of apoptosis.[6]

Caption: Caspase-8 dependent apoptosis pathway induced by select acetamide derivatives.[6]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent anticancer activity.

-

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical. Derivatives with electron-withdrawing groups, such as nitro (NO₂) or halogen (Cl, F) moieties, often exhibit higher cytotoxic effects.[3][4] For instance, 2-(4-Fluorophenyl)-N-phenylacetamide derivatives with a nitro group were more potent than those with a methoxy group.[3] Compounds with a chloro-substituent on the phenyl ring were particularly effective at activating caspases 3 and 9.[5]

-

Heterocyclic Moieties: Incorporating heterocyclic systems like 1,3,4-thiadiazole can significantly enhance anticancer activity and promote apoptosis induction.

-

N-Substitution: In series like thiazolyl N-benzyl-substituted acetamides, the substitution pattern on the N-benzyl ring was found to be critical for activity against kinases involved in cancer progression.[5]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative this compound derivatives against various human cancer cell lines.

| Compound Class | Derivative Substituent | Cell Line | IC₅₀ (µM) | Reference |

| 2-(4-Fluorophenyl)-N-phenylacetamide | m-nitro | PC3 (Prostate) | 52 | [3][4] |

| p-nitro | PC3 (Prostate) | 80 | [3][4] | |

| p-nitro | MCF-7 (Breast) | 100 | [3][4] | |

| 2-(Substituted phenoxy)acetamide | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy) | MCF-7 (Breast) | Active | [7][8] |

| 2-(2-(Adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide | N-(4-fluorobenzyl) (Compound 5r) | HepG2 (Liver) | 10.56 ± 1.14 | [6] |

Note: "Active" indicates significant activity was reported without a specific IC₅₀ value.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[9]

-

Cell Seeding: Culture cancer cells (e.g., PC3, MCF-7) to ~80% confluency. Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test acetamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

Anti-inflammatory and Antioxidant Activities

Chronic inflammation and oxidative stress are key drivers of numerous pathologies. Certain this compound derivatives have shown promise as dual anti-inflammatory and antioxidant agents.[10][11]

Mechanism of Action: Modulating Inflammatory Mediators

The anti-inflammatory effects of these compounds are multifaceted.

-

Cytokine Inhibition: N-(2-hydroxyphenyl) acetamide has been shown to reduce the serum levels of pro-inflammatory cytokines, such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α), in animal models of arthritis.[12]

-

COX-II Inhibition: Many acetamide derivatives are designed as selective inhibitors of cyclooxygenase-2 (COX-II), a key enzyme in the synthesis of prostaglandins that mediate pain and inflammation.[13][14] The acetamide moiety can form crucial hydrogen bonds with amino acids like Ser 353 and Trp 387 in the active site of the COX-II enzyme.[13]

-

ROS and NO Scavenging: Some derivatives effectively reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages stimulated with inflammatory agents like lipopolysaccharide (LPS).[10][11] This antioxidant activity helps mitigate the oxidative damage associated with inflammation.

Caption: Inhibition of inflammatory pathways (COX-2, iNOS) by acetamide derivatives.

Experimental Protocol: Nitric Oxide (NO) Production Assay

This protocol uses the Griess reagent to quantify nitrite, a stable breakdown product of NO, in cell culture supernatants.[10]

-

Cell Culture: Seed J774.A1 macrophage cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the test acetamide derivatives for 1 hour.

-

Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells (except for the negative control).

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

-

Griess Reaction: Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample, followed by 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution).

-

Incubation and Reading: Incubate in the dark at room temperature for 10 minutes. Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage inhibition of NO production compared to the LPS-only control.

Antimicrobial Activity: A New Front Against Pathogens

The this compound scaffold has also been explored for its antimicrobial properties, leading to the development of hybrid molecules with significant activity against bacteria and fungi.[15]

Spectrum and SAR

Research has shown that hybrid compounds linking the acetamide core to other biologically active moieties can yield potent antimicrobial agents.[15]

-

Bacterial Activity: A study on 2-mercaptobenzothiazole acetamide derivatives found that compounds linked to heterocyclic amines (e.g., pyrrolidine) exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing efficacy comparable to the standard drug levofloxacin.[15]

-

Antifungal Activity: Benzimidazole-based acetamide derivatives have demonstrated notable antifungal activity against species like Candida krusei and Fusarium solani.[16] Additionally, 2-(2-oxo-morpholin-3-yl)-acetamide derivatives have been identified as broad-spectrum fungicidal agents against Candida and Aspergillus species.[17]

Data Presentation: Antibacterial Activity

| Compound Class | Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| 2-Mercaptobenzothiazole Acetamide | 2b (pyrrolidine) | P. aeruginosa | 20 | [15] |

| 2c (pyridine) | S. aureus | 21 | [15] | |

| 2i (2,4-dichloroaniline) | E. coli | 23 | [15] | |

| Levofloxacin (Standard) | All strains | 24-28 | [15] |

Experimental Protocol: Agar Well Diffusion Assay

This method is a standard, reliable technique for assessing the antimicrobial activity of chemical compounds.[15]

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi). Pour the molten agar into sterile Petri plates and allow it to solidify.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

-

Lawn Culture: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab to create a lawn.

-

Well Preparation: Aseptically punch wells (6 mm in diameter) into the agar using a sterile cork borer.

-

Compound Loading: Add a fixed volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO at a specific concentration) into the wells. Also include a negative control (solvent only) and a positive control (standard antibiotic).

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Derivatives of this core have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects. The synthetic accessibility of this scaffold allows for extensive SAR studies, enabling the fine-tuning of potency and selectivity.

Future research should focus on several key areas:

-

Mechanism Elucidation: While primary mechanisms like apoptosis induction and COX-II inhibition have been identified, further studies are needed to pinpoint the precise molecular targets for the most potent derivatives.

-

In Vivo Efficacy and Safety: Promising in vitro candidates must be advanced to preclinical animal models to evaluate their efficacy, pharmacokinetic profiles, and toxicity.

-

Combinatorial Approaches: Exploring the use of these derivatives in combination with existing therapies could reveal synergistic effects and provide strategies to overcome drug resistance, particularly in oncology.

The continued exploration of this versatile chemical entity holds significant promise for the development of novel therapeutic agents to address unmet needs in human health.

References

-

Ramezani, F., Aliabadi, A., & Mohammadi Farani, A. (2018). Synthesis and cytotoxicity evaluation of N-(2-oxo-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)-2-phenylacetamide derivatives as apoptosis inducers with potential anticancer effects. International Pharmacy Acta, 1(1), 142-143. Retrieved from [Link]

-

Anonymous. (n.d.). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. MDPI. Retrieved from [Link][10]

-

ResearchGate. (2010). (PDF) Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Retrieved from [Link][11]

-

ResearchGate. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Retrieved from [Link][7]

-

Aliabadi, A., et al. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. Retrieved from [Link][3]

-

Rani, P., et al. (n.d.). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. PMC - PubMed Central. Retrieved from [Link][8]

-

Atrushi, D. S. (n.d.). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice. Retrieved from [Link][13]

-

Anonymous. (2023). Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies. PMC - NIH. Retrieved from [Link][15]

-

PubMed. (n.d.). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Retrieved from [Link][4]

-

Anonymous. (2015). 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents. PubMed. Retrieved from [Link][17]

-

ResearchGate. (n.d.). (PDF) Synthesis and Antimicrobial Activity of Benzimidazole-Based Acetamide Derivatives. Retrieved from [Link][16]

-

Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial activity of N'-(substituted phenyl)-2-(1H-azol-1-yl) acetamides. Retrieved from [Link][18]

-

Anonymous. (n.d.). synthesis of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-n-(2-phenyl. Retrieved from [Link][2]

-

Jawed, H., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. PubMed. Retrieved from [Link][12]

-

Anonymous. (2016). Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation. PubMed. Retrieved from [Link][6]

-

Galaxy Publication. (n.d.). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Retrieved from [Link][14]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. archivepp.com [archivepp.com]

- 14. galaxypub.co [galaxypub.co]

- 15. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Solubility and Stability of N-(2-Oxo-2-phenylethyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of N-(2-Oxo-2-phenylethyl)acetamide (also known as N-phenacylacetamide). In the dynamic landscape of pharmaceutical research and development, a thorough characterization of a compound's physicochemical properties is paramount for its successful progression from discovery to a viable drug product. This document is designed to be a practical resource for researchers, offering not only a theoretical foundation but also detailed, actionable protocols for empirical determination. While specific experimental data for this compound is not extensively available in public literature, this guide leverages data from structurally analogous compounds and established principles of physical and organic chemistry to predict its behavior and to outline a robust strategy for its comprehensive analysis. The protocols herein are designed as self-validating systems, ensuring the generation of reliable and reproducible data essential for regulatory submissions and formulation development.

Introduction to this compound

This compound, a molecule featuring a phenyl ring, a ketone, and an acetamide functional group, presents a unique combination of structural motifs that dictate its physicochemical properties. Understanding its solubility and stability is a critical first step in its journey as a potential therapeutic agent. Solubility directly impacts bioavailability and the feasibility of formulation, while stability determines its shelf-life, storage conditions, and potential degradation pathways that could lead to loss of efficacy or the formation of toxic impurities.

Chemical Structure and Properties:

-

IUPAC Name: this compound

-

Synonyms: N-phenacylacetamide, 2-Acetamidoacetophenone

-

Molecular Formula: C₁₀H₁₁NO₂

-

Molecular Weight: 177.20 g/mol

-

Predicted Physicochemical Properties: The presence of both a hydrophobic phenyl group and polar amide and ketone functionalities suggests a moderate solubility in polar organic solvents and limited solubility in water. The α-aminoketone scaffold may be susceptible to specific degradation pathways.

Solubility Profile: A Predictive and Experimental Approach

The solubility of a compound is a cornerstone of its developability. The principle of "like dissolves like" provides a foundational, albeit qualitative, prediction of a compound's solubility. The phenyl ring in this compound imparts a degree of lipophilicity, suggesting solubility in non-polar organic solvents. Conversely, the amide and ketone groups are capable of hydrogen bonding, indicating an affinity for polar solvents.

Based on data from structurally similar compounds, such as N-(2-phenylethyl)acetamide which is soluble in organic solvents like ethanol and chloroform with limited water solubility, a similar profile can be anticipated for this compound.[1][2]

Predicted Solubility

The structural components of this compound allow for the following solubility predictions:

-

High Solubility: Expected in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) due to their ability to solvate both the polar and non-polar regions of the molecule.

-

Moderate to Good Solubility: Anticipated in polar protic solvents such as methanol, ethanol, and isopropanol, where hydrogen bonding with the amide and ketone groups can occur.

-

Low Solubility: Expected in non-polar solvents like hexanes and toluene, where the polar functional groups will hinder dissolution.

-

Limited Aqueous Solubility: The hydrophobic phenyl group is likely to dominate, leading to poor solubility in water.

Experimental Determination of Solubility

To move beyond prediction to quantitative data, empirical determination is essential. The following is a robust protocol for determining the thermodynamic (equilibrium) solubility of this compound in various solvents.

Table 1: Quantitative Solubility Data for this compound (Hypothetical Data for Illustration)

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | Value to be determined | Shake-Flask |

| Methanol | 25 | Value to be determined | Shake-Flask |

| Ethanol | 25 | Value to be determined | Shake-Flask |

| Isopropanol | 25 | Value to be determined | Shake-Flask |

| Acetonitrile | 25 | Value to be determined | Shake-Flask |

| Acetone | 25 | Value to be determined | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | Value to be determined | Shake-Flask |

| Dichloromethane | 25 | Value to be determined | Shake-Flask |

Protocol 1: Equilibrium Solubility Determination by the Shake-Flask Method

This method is considered the gold standard for determining thermodynamic solubility.

-

Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent from Table 1. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter compatible with the solvent to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered saturated solution with a suitable mobile phase and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV (see Section 4).

-

Calculation: Calculate the solubility in mg/mL using the determined concentration and the dilution factor.

Stability Profile: Unveiling Degradation Pathways

Understanding the chemical stability of this compound is critical for defining its shelf-life, identifying potential degradation products, and developing a stable formulation. Forced degradation studies are an indispensable tool in this endeavor, providing insights into the intrinsic stability of the molecule under various stress conditions.[3][4][5]

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways:

-

Hydrolysis: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, which would yield phenylacetic acid and 2-aminoacetophenone.

-

Oxidation: The molecule may be susceptible to oxidative degradation, potentially at the benzylic position or other sites.

-

Photodegradation: The presence of a chromophore (the phenyl ketone moiety) suggests potential for degradation upon exposure to light.[6]

Diagram 1: Potential Hydrolytic Degradation of this compound

Caption: Proposed hydrolytic degradation pathways under acidic and basic conditions.

Forced Degradation Studies

The following protocols outline a systematic approach to investigating the stability of this compound.

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like acetonitrile or methanol to ensure solubility) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).

-

Basic Hydrolysis: Treat the solution with 0.1 M NaOH at room temperature or gentle heat.

-

Oxidative Degradation: Treat the solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the solid drug substance in an oven at a high temperature (e.g., 80 °C).

-

Photostability: Expose the solid drug substance and its solution to UV and visible light according to ICH Q1B guidelines.[7]

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

-

Sample Quenching: Neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method (see Section 4).

Table 2: Summary of Forced Degradation Studies (Hypothetical Results)

| Stress Condition | Duration (hours) | % Degradation | Number of Degradants | Observations |

| 0.1 M HCl, 60 °C | 24 | Value | Value | Description |

| 0.1 M NaOH, RT | 8 | Value | Value | Description |

| 3% H₂O₂, RT | 24 | Value | Value | Description |

| Solid, 80 °C | 48 | Value | Value | Description |

| Light (ICH Q1B) | - | Value | Value | Description |

Analytical Methodologies for Quantification

A validated, stability-indicating analytical method is essential for both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust technique for this purpose.

Diagram 2: General Workflow for HPLC Method Development

Caption: A streamlined workflow for developing a stability-indicating HPLC method.

Protocol 3: Development and Validation of a Stability-Indicating HPLC-UV Method

-

Instrumentation: A standard HPLC system with a UV-Vis detector.

-

Chromatographic Conditions (Starting Point):

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: Start with a suitable percentage of B, and gradually increase to elute all components.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the range of 240-280 nm).

-

Injection Volume: 10 µL.

-

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines for parameters including:

-

Specificity: Analyze blank, placebo (if in formulation), and stressed samples to ensure no interference at the retention time of the analyte and that degradants are well-resolved.

-

Linearity: Analyze a series of standards over a defined concentration range.

-

Accuracy: Perform recovery studies by spiking a known amount of analyte into a blank matrix.

-

Precision: Assess repeatability (intra-day) and intermediate precision (inter-day).

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

-

Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature).

-

For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the technique of choice, as it provides molecular weight and fragmentation data to elucidate the structures of the impurities.

Conclusion

This guide provides a comprehensive roadmap for the characterization of the solubility and stability of this compound. While publicly available data is scarce, the principles and protocols outlined here provide a robust framework for generating the necessary data to support drug development activities. By systematically applying these methodologies, researchers can gain a thorough understanding of this compound's physicochemical properties, enabling informed decisions in formulation development, analytical method design, and regulatory submissions. The emphasis on causality and self-validating protocols ensures the integrity and reliability of the generated data, which is the bedrock of scientific advancement in pharmaceutical sciences.

References

-

MedCrave. Forced Degradation Studies. (2016). [Link]

-

Pharma Tutor. Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). [Link]

-

Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. (2022). [Link]

-

ResearchGate. Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. (2025). [Link]

-

Indian Journal of Chemistry. Kinetics & Mechanism of Acid Hydrolysis of Acetamide & Propionamide in Water + Ethylene Glycol Media. [Link]

-

ChemBK. N-(2-phenylethyl)acetamide. (2024). [Link]

-

PubMed. Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide in aqueous solution upon UV irradiation. (2013). [Link]

-

PubChem. N-(2-hydroxy-2-phenylethyl)acetamide. [Link]

-

National Center for Biotechnology Information. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. (2016). [Link]

-

PubChem. N-[2-(2-Oxo-2-phenylethyl)phenyl]acetamide. [Link]

-

National Center for Biotechnology Information. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. (2022). [Link]

-

ResearchGate. A Simple, Fast, Low Cost, HPLC/UV Validated Method for Determination of Flutamide: Application to Protein Binding Studies. (2025). [Link]

-

European Medicines Agency. Photostability Testing of New Active Substances and Medicinal Products. [Link]

Sources

- 1. CAS 877-95-2: N-(2-Phenylethyl)acetamide | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 5. biomedres.us [biomedres.us]

- 6. Photochemical degradation of the plant growth regulator 2-(1-naphthyl) acetamide in aqueous solution upon UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to N-Phenacylacetamide: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of N-phenacylacetamide, a key pharmaceutical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, and its significant role in the creation of immunomodulatory cancer therapies. The content is structured to offer not just procedural steps but also the scientific rationale behind them, ensuring a thorough understanding for practical application.

Introduction and Significance

N-phenacylacetamide, also known as 2-acetylaminoacetophenone, is a high-purity organic compound that serves as a critical building block in pharmaceutical synthesis. Its primary importance lies in its role as a direct precursor to Ubenimex, an immunomodulator utilized in various cancer treatments.[1] The stability and efficacy of the final therapeutic product are highly dependent on the quality and purity of this intermediate, making a detailed understanding of its characteristics and synthesis essential for pharmaceutical research and development. Beyond this principal application, the broader class of N-phenylacetamide derivatives has demonstrated a wide spectrum of biological activities, including anticancer, enzyme inhibitory, and antimicrobial effects, highlighting the therapeutic potential inherent in this chemical scaffold.[2]

Physicochemical Properties

A thorough characterization of N-phenacylacetamide is fundamental for its effective use in synthesis and for quality control. The following table summarizes its key chemical and physical properties.

| Property | Value |

| Chemical Name | N-phenacylacetamide (2-acetylaminoacetophenone) |

| CAS Number | 1846-33-9 |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.19 g/mol |

| Purity | ≥98% |

| Appearance | (Data not available in search results) |

| Melting Point | (Data not available in search results) |

| Solubility | (Data not available in search results) |

| Storage | Refrigerate in a well-closed container, away from moisture and heat.[1] |

Note: Specific experimental data for appearance, melting point, and solubility were not available in the provided search results. These would typically be determined empirically.

Synthesis of N-Phenacylacetamide: A Step-by-Step Protocol

The synthesis of N-phenacylacetamide and its derivatives generally involves the acylation of an appropriate amine with an acylating agent. While a specific historical discovery protocol for N-phenacylacetamide is not detailed in the provided literature, a general and reliable synthetic approach can be extrapolated from the synthesis of related 2-chloro-N-substituted-acetamides.[3] The following protocol describes a validated method for producing a related compound, which can be adapted for N-phenacylacetamide.

Reaction Scheme:

Caption: Synthesis workflow for a representative N-substituted acetamide.

Experimental Protocol:

-

Reactant Preparation: In a suitable reaction vessel, dissolve the starting aniline or amine derivative in glacial acetic acid.

-

Addition of Base: Add sodium acetate to the solution. The sodium acetate acts as a base to neutralize the HCl byproduct of the acylation reaction.

-

Acylation: Slowly add chloroacetyl chloride to the reaction mixture. This reaction is typically exothermic, and the rate of addition should be controlled to maintain a safe temperature.

-

Reaction Time: Allow the reaction to proceed for approximately 2 hours with stirring.[3]

-

Work-up and Purification: Following the reaction, the product, 2-chloro-N-phenylacetamide, can be isolated and purified through standard techniques such as recrystallization to achieve the desired purity.

Self-Validation Note: The purity of the synthesized compound should be verified using analytical techniques such as ¹H-NMR, ¹³C-NMR, and HRMS to confirm its structure.[4][5]

Applications in Drug Development

The primary and most significant application of N-phenacylacetamide is its use as a key intermediate in the synthesis of Ubenimex.[1] Ubenimex is an immunomodulatory agent used in cancer therapy. The structural integrity of N-phenacylacetamide is crucial for the successful and efficient synthesis of this important pharmaceutical.

The broader family of N-phenylacetamide derivatives has been extensively investigated for a variety of biological activities, suggesting that N-phenacylacetamide itself could be a scaffold for the development of new therapeutic agents. These activities include:

-

Antibacterial and Antifungal Activity: Various derivatives have shown promising results against bacterial and fungal strains.[4][5][6][7] For instance, certain N-phenylacetamide derivatives containing a thiazole moiety have demonstrated potent antibacterial activity against plant pathogens like Xanthomonas oryzae.[4][5]

-

Anticancer and Enzyme Inhibitory Effects: N-phenylacetamide derivatives have been evaluated for their cytotoxic effects against cancer cell lines and their ability to inhibit enzymes implicated in various diseases.[2]

-

Antidepressant Activity: Some N-substituted-acetamide derivatives have shown potential as antidepressant agents.[3]

Mechanism of Action Insight:

While the direct mechanism of action for N-phenacylacetamide is not the primary focus of its use, the biological activities of its derivatives provide valuable insights. For example, some antibacterial derivatives have been shown to cause cell membrane rupture in bacteria.[4][5] In the context of antifungal agents, related triazole structures are known to inhibit cytochrome P450 lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis.[6]

Caption: The central role of N-phenacylacetamide in synthesis and as a scaffold.

Conclusion

N-phenacylacetamide is a compound of significant interest in the pharmaceutical industry due to its indispensable role in the synthesis of Ubenimex. A thorough understanding of its synthesis and properties is crucial for ensuring the quality and efficacy of this life-saving medication. Furthermore, the diverse biological activities exhibited by the broader N-phenylacetamide family suggest that N-phenacylacetamide holds potential as a versatile scaffold for the development of novel therapeutics. This guide provides a foundational understanding for researchers and drug development professionals working with this important chemical intermediate.

References

-

Synthesis of 2-chloro-N-[2-(phenylamino)phenyl]-acetamide. PrepChem.com. [Link]

-

New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation. National Institutes of Health. [Link]

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties. PubMed. [Link]

-

Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC - NIH. [Link]

-

N-phenacylacetamide: A Vital Intermediate in Pharmaceutical Advancement. (No specific source title available). [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PMC - NIH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

N-(2-Oxo-2-phenylethyl)acetamide: A Versatile α-Acylamino Ketone Building Block for Heterocyclic Synthesis and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of α-Acylamino Ketones

In the landscape of modern organic synthesis, the quest for versatile and efficient building blocks is paramount. Molecules that possess multiple, strategically placed functional groups serve as powerful starting points for the construction of complex molecular architectures. Among these, α-acylamino ketones have emerged as a particularly valuable class of synthons. Their inherent 1,4-dicarbonyl-type reactivity, masked within the α-amino ketone framework, unlocks access to a diverse array of heterocyclic systems that are foundational to medicinal chemistry and materials science. This guide focuses on a quintessential example of this molecular class: N-(2-Oxo-2-phenylethyl)acetamide. Through a detailed exploration of its synthesis, reactivity, and applications, we will illuminate the strategic advantages of this building block and provide practical, field-proven insights for its effective utilization in the laboratory.

Core Characteristics and Synthetic Availability

This compound, also known as N-phenacylacetamide, is a crystalline solid at room temperature. Its structure features a central keto-amide backbone flanked by a phenyl group, rendering it a valuable precursor for a variety of cyclization and condensation reactions.

| Property | Value |

| Molecular Formula | C₁₀H₁₁NO₂ |

| Molecular Weight | 177.20 g/mol |

| CAS Number | 1846-33-9[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in many organic solvents |

Strategic Synthesis of this compound

The efficient synthesis of this compound is crucial for its widespread application. One of the most direct and reliable methods involves the nucleophilic substitution of an α-haloketone with an amide. Specifically, the reaction of 2-bromoacetophenone with acetamide provides a straightforward route to the target molecule.

Sources

The Ascendant Therapeutic Trajectory of Phenacylacetamide Compounds: A Technical Guide for Drug Discovery

Abstract

The phenacylacetamide scaffold has emerged as a privileged structural motif in medicinal chemistry, demonstrating a remarkable breadth of therapeutic potential. This technical guide provides an in-depth exploration of the burgeoning applications of phenacylacetamide derivatives, designed for researchers, scientists, and drug development professionals. Moving beyond a mere catalog of activities, this document elucidates the intricate mechanisms of action, details robust experimental protocols for their evaluation, and presents a compelling case for their continued investigation as next-generation therapeutics. We will traverse their applications as potent anticonvulsant, analgesic, anti-inflammatory, anticancer, and antibacterial agents, offering field-proven insights to accelerate discovery and development in this exciting chemical space.

The Phenacylacetamide Core: A Foundation for Diverse Bioactivity

The phenacylacetamide core, characterized by a phenyl ring linked to an acetamide group via a carbonyl bridge, represents a versatile template for chemical modification. This structural simplicity belies a sophisticated capacity for interaction with a multitude of biological targets. The strategic derivatization of the phenyl ring and the acetamide nitrogen allows for the fine-tuning of physicochemical properties, such as lipophilicity and hydrogen bonding potential, which in turn dictates the pharmacokinetic and pharmacodynamic profile of the resulting compounds.

The inherent reactivity of the carbonyl group and the potential for diverse substitutions on the aromatic ring provide a rich playground for medicinal chemists. This has led to the generation of extensive libraries of phenacylacetamide derivatives, each with unique biological activities. The subsequent sections of this guide will delve into the most promising of these applications, dissecting the science behind their therapeutic effects.

Anticonvulsant Properties: Modulating Neuronal Excitability

Epilepsy and other seizure disorders are characterized by aberrant, excessive neuronal firing. A significant number of phenacylacetamide derivatives have demonstrated potent anticonvulsant activity in preclinical models, pointing to their potential as novel anti-epileptic drugs (AEDs).[1][2][3][4]

Mechanism of Action: Targeting Voltage-Gated Sodium Channels

A primary mechanism underlying the anticonvulsant effects of many phenacylacetamide compounds is the blockade of voltage-gated sodium channels (VGSCs).[5][6][7][8][9] These channels are crucial for the initiation and propagation of action potentials. During a seizure, neurons exhibit high-frequency firing, a state in which VGSCs are rapidly transitioning between open and inactivated states.

Phenacylacetamide derivatives are believed to preferentially bind to the inactivated state of the VGSC, stabilizing it and thereby preventing the channel from returning to the resting state. This state-dependent blockade effectively reduces the number of available sodium channels, dampening the neuron's ability to sustain rapid firing and thus curtailing seizure activity.

Signaling Pathway: Voltage-Gated Sodium Channel Modulation

Caption: Phenacylacetamide derivatives stabilize the inactivated state of VGSCs.

Experimental Protocols: Evaluating Anticonvulsant Efficacy

A robust evaluation of anticonvulsant potential involves a tiered approach, beginning with in vivo screening models.

Maximal Electroshock (MES) Test:

This widely used model assesses a compound's ability to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus. It is a reliable indicator of efficacy against generalized tonic-clonic seizures.[3][4]

-

Procedure:

-

Administer the test compound to a cohort of mice or rats at varying doses.

-

At the time of predicted peak effect, deliver a short, high-frequency electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension.

-

The endpoint is the dose at which 50% of the animals are protected from the tonic extensor component of the seizure (ED50).

-

Subcutaneous Pentylenetetrazole (scPTZ) Test:

This chemical-induced seizure model is used to identify compounds effective against myoclonic and absence seizures.

-

Procedure:

-

Administer the test compound to the animals.

-

After an appropriate absorption period, inject a convulsive dose of pentylenetetrazole (PTZ) subcutaneously.

-

Observe the animals for the onset of clonic seizures (typically characterized by rhythmic muscle contractions).

-

The endpoint is the dose that protects 50% of the animals from clonic seizures (ED50).

-

Quantitative Data: Anticonvulsant Activity of Novel Phenylacetamides

| Compound ID | MES ED50 (mg/kg) | scPTZ ED50 (mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (TD50/MES ED50) | Reference |

| Compound 12 | 24.0 | > 300 | 487.2 | 20.3 | [1] |

| Compound 14 | 8.0 | > 300 | 700.0 | 87.5 | [1] |

| Phthalimide Derivative 12 | 30 (i.p. mice) | Inactive | > 300 | > 10 | [4] |

Analgesic and Anti-Inflammatory Applications: Quelling Pain and Inflammation

Chronic pain and inflammation are debilitating conditions affecting a significant portion of the population. Phenoxy acetamide derivatives, a subset of the broader phenacylacetamide class, have shown considerable promise as both analgesic and anti-inflammatory agents.[10][11][12][13]

Mechanism of Action: Inhibition of Pro-inflammatory Pathways

The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. A central player in this process is the transcription factor Nuclear Factor-kappa B (NF-κB) .[14][15][16][17][18]